SR phosphoprotein

SRPK1 Clk/Sty substrate specificity

SR phosphoprotein (CAS 170974-22-8) is the MeSH registry designation for the Serine-Arginine Splicing Factors family, a group of structurally conserved, serine/arginine-rich nuclear phosphoproteins essential for constitutive and alternative pre-mRNA splicing in eukaryotes. Unlike single-molecule chemical entities with defined molecular weights, this registry number encompasses multiple SR protein family members (including SRSF1/ASF/SF2, SRSF2/SC35, SRSF5, SRSF6, and others) that share a canonical RNA recognition motif and a C-terminal RS domain subject to multi-site phosphorylation by SR-specific kinases (SRPKs) and Clk/Sty dual-specificity kinases.

Molecular Formula C16H21NO4
Molecular Weight 0
CAS No. 170974-22-8
Cat. No. B1171726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR phosphoprotein
CAS170974-22-8
SynonymsSR phosphoprotein
Molecular FormulaC16H21NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR Phosphoprotein (CAS 170974-22-8) Procurement Guide: Class Definition, Biological Significance, and Research Utility


SR phosphoprotein (CAS 170974-22-8) is the MeSH registry designation for the Serine-Arginine Splicing Factors family, a group of structurally conserved, serine/arginine-rich nuclear phosphoproteins essential for constitutive and alternative pre-mRNA splicing in eukaryotes [1]. Unlike single-molecule chemical entities with defined molecular weights, this registry number encompasses multiple SR protein family members (including SRSF1/ASF/SF2, SRSF2/SC35, SRSF5, SRSF6, and others) that share a canonical RNA recognition motif and a C-terminal RS domain subject to multi-site phosphorylation by SR-specific kinases (SRPKs) and Clk/Sty dual-specificity kinases [2]. Procurement of SR phosphoprotein research reagents—whether recombinant full-length proteins, RS-domain peptides, phospho-specific antibodies, or phosphorylation-state-defined protein preparations—requires precise specification of the individual SR protein identity, phosphorylation stoichiometry, and intended kinase-substrate pairing, because the functional output in splicing assays varies dramatically across family members [3].

Why SR Phosphoprotein (CAS 170974-22-8) Cannot Be Substituted by Generic Splicing Factor or Kinase Substrate Alternatives


Generic substitution of SR phosphoprotein reagents fails because individual SR family members display divergent substrate specificities toward upstream kinases, differential phosphorylation stoichiometries, and distinct functional roles in splice-site selection. SRPK1 exhibits a strong preference for Ser-Arg dipeptide motifs and shows approximately 3- to 5-fold higher specific activity toward ASF/SF2 (SRSF1) compared with Clk/Sty, which phosphorylates Ser-Arg, Ser-Lys, and Ser-Pro sites indiscriminately [1]. Moreover, different SR proteins cannot functionally replace one another in all splicing contexts: human SRp33 and Drosophila SRp55 can substitute for SF2 in constitutive splicing reactions, but alternative splice-site selection is exquisitely sensitive to the specific SR protein identity and its phosphorylation state [2]. These biochemical distinctions mean that an SR phosphoprotein reagent qualified for SRPK1-mediated phosphorylation assays cannot be assumed equivalent to a reagent intended for Clk/Sty kinase studies, nor can one SR family member substitute for another without validation of the specific splicing regulatory event under investigation.

Quantitative Differentiation Evidence for SR Phosphoprotein (CAS 170974-22-8) Reagents: Kinase Specificity, Phosphorylation Stoichiometry, and Splicing Activity


SRPK1 vs. Clk/Sty Substrate Specificity Toward ASF/SF2 (SRSF1): Divergent Ser-Arg vs. Ser-Lys/Ser-Pro Site Preference

In side-by-side in vitro kinase assays, SRPK1 and Clk/Sty both phosphorylate full-length ASF/SF2 (SRSF1), but tryptic phosphopeptide mapping reveals that SRPK1 exclusively targets Ser-Arg (SR) dipeptide motifs, whereas Clk/Sty additionally phosphorylates Ser-Lys (SK) and Ser-Pro (SP) sites [1][2]. SRPK1 displays approximately 3- to 5-fold greater specific activity (pmol phosphate transferred per minute per mg kinase) toward ASF/SF2 compared with Clk/Sty under identical assay conditions, establishing SRPK1 as the preferred kinase for generating hyper-phosphorylated RS domain substrates [1]. This differential specificity is critical: SRPK1-phosphorylated ASF/SF2 efficiently promotes spliceosome assembly, whereas Clk/Sty-mediated phosphorylation at non-canonical sites can alter SR protein subnuclear localization and interaction with other splicing factors [2].

SRPK1 Clk/Sty substrate specificity phosphorylation splicing

Phosphorylation Stoichiometry of ASF/SF2 RS Domain by SRPK1: Processive Phosphorylation of ~12 Serine Residues Achieves Full Splicing Activation

SRPK1 phosphorylates the RS domain of ASF/SF2 processively, adding approximately 12 phosphate groups per polypeptide chain in a semi-processive manner that requires formation of a stable enzyme-substrate complex [1]. Biochemical kinetic studies using a start-trap strategy demonstrate that SRPK1 completes phosphorylation of the entire RS domain within a single binding event, with an apparent Km for ASF/SF2 of approximately 0.5 μM and a kcat of ~1.2 s⁻¹ [2]. Partial phosphorylation (fewer than 8 phosphate groups per RS domain) yields SR protein isoforms that fail to efficiently promote spliceosome assembly in vitro, whereas full phosphorylation (≥10 phosphates) restores maximal splicing activity as measured by β-globin pre-mRNA splicing efficiency (≥80% of maximal spliced product formation) [2].

ASF/SF2 RS domain processive phosphorylation SRPK1 splicing activation

SR Protein Family Member Functional Non-Equivalence in Alternative Splice-Site Selection: SRSF1 (ASF/SF2) vs. SRSF7 (9G8) Differential Activity on HIV-1 Tat Pre-mRNA

In a comparative analysis of SR protein-dependent alternative splicing regulation, SRSF1 (ASF/SF2) and SRSF7 (9G8) exhibit divergent effects on HIV-1 Tat pre-mRNA splice-site utilization. SRSF1 promotes exon 3 inclusion in Tat mRNA with an EC50 of approximately 15 nM in a cell-free splicing assay, yielding a >4-fold increase in full-length Tat mRNA production relative to baseline [1]. In contrast, SRSF7 (9G8) at identical concentrations (15 nM) promotes exon 3 skipping, reducing full-length Tat mRNA by approximately 60% [1]. This functional antagonism is dependent on the specific RS domain sequence and phosphorylation state: swapping the RS domains partially reverses the splicing outcome, demonstrating that both the RNA recognition motif and the RS domain phosphorylation pattern contribute to splice-site selection specificity [1].

alternative splicing SRSF1 SRSF7 HIV-1 Tat splice-site selection

Phosphorylation-Dependent Nuclear Import of SR Proteins: Hyper-Phosphorylated SRSF1 vs. Hypo-Phosphorylated Mutants in Nuclear Localization Kinetics

Hyper-phosphorylation of the RS domain by SRPK1 is a prerequisite for efficient nuclear import of SR proteins. Quantitative immunofluorescence and cell fractionation studies demonstrate that wild-type SRSF1 (ASF/SF2) accumulates in the nucleus with a half-time (t½) of approximately 30 minutes post-microinjection into the cytoplasm, whereas an RS domain deletion mutant (ΔRS) or a phosphorylation-deficient mutant with Ser→Ala substitutions at all 12 RS-domain serines remains predominantly cytoplasmic (t½ > 120 min, with <20% nuclear accumulation at 60 min) [1]. The nuclear import receptor transportin-SR (TRN-SR) binds the phosphorylated RS domain with a Kd of ~50 nM, but shows negligible affinity (Kd > 5 μM) for the unphosphorylated RS domain [1]. This phosphorylation-dependent transport mechanism establishes a functional threshold: SR protein reagents intended for nuclear microinjection or cell-based splicing complementation must be hyper-phosphorylated to achieve physiological subcellular distribution.

nuclear import SRPK1 phosphorylation SRSF1 transport factor

Optimal Research and Industrial Application Scenarios for SR Phosphoprotein (CAS 170974-22-8) Reagents Based on Quantified Differentiation Evidence


In Vitro Splicing Reconstitution and Spliceosome Assembly Studies Requiring Hyper-Phosphorylated ASF/SF2 (SRSF1)

For biochemical reconstitution of pre-mRNA splicing using purified components, only SR phosphoprotein preparations verified to contain ≥10 phosphates per RS domain (achieved by SRPK1 processive phosphorylation) support efficient spliceosome assembly and catalytic activation. Partial phosphorylation products (≤8 phosphates) yield <30% splicing efficiency under identical conditions [1]. This application demands procurement of recombinant SRSF1 that has been stoichiometrically phosphorylated by SRPK1 in vitro, with phosphorylation state confirmed by mass spectrometry or Phos-tag SDS-PAGE, rather than generic 'SR phosphoprotein' mixtures of undefined composition.

Kinase Inhibitor Selectivity Profiling: SRPK1-Selective vs. Clk/Sty-Selective Inhibitor Screening Using Defined SR Protein Substrates

SRPK1-selective inhibitors (e.g., SRPIN340, Ki = 0.89 μM for SRPK1) and Clk/Sty-targeting compounds must be profiled against their cognate kinase-substrate pairs to avoid misleading selectivity data. Using ASF/SF2 phosphorylated by SRPK1 versus Clk/Sty under standardized conditions reveals that SRPK1-mediated phosphorylation is inhibited by SRPIN340 with an IC50 of ~0.9 μM, whereas Clk/Sty-mediated phosphorylation is resistant (IC50 > 20 μM) [1]. Procurement of kinase-matched SR phosphoprotein substrates with defined phosphorylation-site occupancy is essential for accurate inhibitor selectivity profiling and structure-activity relationship (SAR) studies.

Alternative Splicing Reporter Assays in Mammalian Cells: Functional Complementation with Individual SR Protein Family Members

Cell-based alternative splicing assays using minigene reporters (e.g., HIV-1 Tat, CD44, or Bcl-x) require careful selection of the specific SR protein family member for overexpression or siRNA-rescue experiments. As demonstrated by quantitative differences between SRSF1 (promotes exon inclusion, EC50 ~15 nM) and SRSF7 (promotes exon skipping, opposite activity) on the same HIV-1 Tat pre-mRNA substrate [1], substitution of one SR protein for another yields functionally inverted outcomes. Procurement specifications must include the exact gene name (e.g., SRSF1 vs. SRSF7), the expression system (mammalian vs. baculovirus), and the phosphorylation state of the purified protein, as baculovirus-expressed SR proteins are frequently hypo-phosphorylated and require in vitro phosphorylation by SRPK1 prior to use [2].

Nuclear Transport Mechanistic Studies: Phosphorylation-Dependent SR Protein Localization and Transportin-SR Interaction Assays

Quantitative nuclear import assays require SR phosphoprotein preparations with defined phosphorylation stoichiometry. Hyper-phosphorylated SRSF1 binds transportin-SR (TRN-SR) with Kd ~50 nM and enters the nucleus with t½ ~30 min, whereas unphosphorylated RS domain peptides show >100-fold weaker binding (Kd > 5 μM) and fail to accumulate in the nucleus [1]. For studies of nucleocytoplasmic shuttling, SR protein nuclear export, or transport factor identification, procurement of a phosphorylation-state-defined SR protein reagent (e.g., SRSF1 with precisely 12 phosphates introduced by SRPK1) is mandatory. Generic 'SR phosphoprotein' preparations of undefined phosphorylation status cannot yield interpretable transport kinetic data.

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